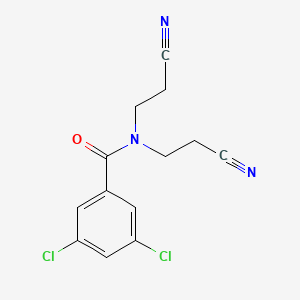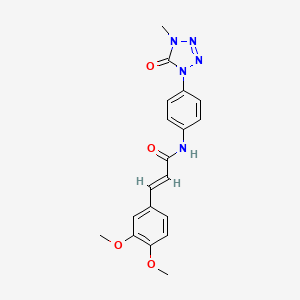
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives like DCBE can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis
The molecular structure of DCBE can be represented by the SMILES string ClC1=CC(Cl)=CC(C(NCC#C)=O)=C1 . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Physical And Chemical Properties Analysis
DCBE is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds similar to 3,5-Dichloro-N,N-bis(2-cyanoethyl)benzamide are often synthesized for their potential medicinal applications. For example, benzamides with specific substituents have been explored for their antiarrhythmic activities. These studies involve the synthesis of benzamides with varied substituents to evaluate their pharmacological properties, indicating a potential route for the development of new therapeutic agents (Banitt et al., 1977).
Photocatalytic Applications
Research has also focused on the photocatalytic degradation of compounds structurally related to 3,5-Dichloro-N,N-bis(2-cyanoethyl)benzamide, suggesting its potential in environmental applications. Studies on photocatalysis using titanium dioxide have shown that certain benzamide derivatives can be efficiently degraded, indicating a possible application in the removal of pollutants from water sources (Torimoto et al., 1996).
Polymer Synthesis
Another significant area of research is the development of novel polyamides and polyimides using aromatic diamines, including those structurally related to 3,5-Dichloro-N,N-bis(2-cyanoethyl)benzamide. These studies involve synthesizing polymers with specific mechanical and thermal properties for use in advanced materials applications. This research indicates the potential of similar compounds in the synthesis of high-performance polymers with tailored properties (Liaw et al., 2002).
properties
IUPAC Name |
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-7-10(8-12(15)9-11)13(19)18(5-1-3-16)6-2-4-17/h7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTOJSZBSQNCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)
![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)


![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)


![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)
![3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442561.png)
![2-[[4-(3-Amino-3-oxopropyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2442563.png)
![N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine](/img/structure/B2442564.png)
